N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
This compound is a derivative of pyrrolopyrazine , a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Molecular Structure Analysis
The compound contains a cyclohexane ring, which can have different conformations . The most stable conformation is usually the one where the bulkiest substituent is in the equatorial position .Scientific Research Applications
Synthetic Methodologies and Compound Formation
Advanced Heterocyclic Compound Synthesis : The synthesis of heterocyclic compounds, particularly thieno[2,3-d]pyrimidines, has been explored through reactions involving amino carboxamides and isothiocyanates, facilitated by microwave irradiation. This process, indicating the formation of complex heterocycles, underlines the versatility of such compounds in synthesizing novel pharmaceuticals (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).
Antitumor Activity : Research into the antitumor activity of novel pyrimidinopyrazole derivatives, including their synthesis via microwave irradiation and subsequent biological evaluation, showcases the potential therapeutic applications of such derivatives in oncology (Fahim, Elshikh, & Darwish, 2019).
Anticonvulsant Agents : The development of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents illustrates the pharmaceutical importance of pyrimidine derivatives in addressing neurological disorders (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Potential Biological Activities
Antimicrobial and Antioxidant Activities : The exploration of thiazolidinone and azetidinone derivatives incorporating indolylthienopyrimidines for antimicrobial and antioxidant activities demonstrates the compound's relevance in creating treatments for microbial infections and oxidative stress-related conditions (Saundane, Yarlakatti, Walmik, & KATKARf, 2012).
Central Nervous System Depressant Activity : The synthesis and evaluation of derivatives for central nervous system depressant activity highlight the potential use of these compounds in developing new CNS depressants, with some showing marked sedative actions (Manjunath, Mohan, Naragund, & Shishoo, 1997).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-cyclohexyl-2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S2/c1-24-17-15(19(27)25(2)20(24)28)18(23-16(22-17)13-9-6-10-29-13)30-11-14(26)21-12-7-4-3-5-8-12/h6,9-10,12H,3-5,7-8,11H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHPYHPDLZTHNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC(=O)NC4CCCCC4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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